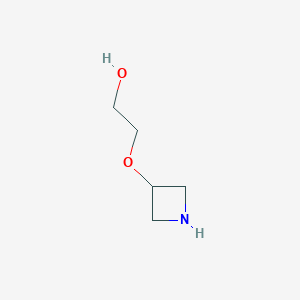

2-(Azetidin-3-yloxy)ethan-1-ol

Description

Overview of Four-Membered Nitrogen Heterocycles: Structural Characteristics and Inherent Ring Strain

Azetidines are four-membered heterocyclic compounds containing one nitrogen atom. fiveable.meontosight.ai Their structure is analogous to cyclobutane (B1203170), but the presence of the nitrogen atom introduces distinct chemical properties. rsc.org A key feature of azetidines is their significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This strain is a consequence of the deviation of bond angles from the ideal tetrahedral angle, leading to increased potential energy. This inherent strain lies between that of the more reactive three-membered aziridines (27.7 kcal/mol) and the more stable five-membered pyrrolidines (5.4 kcal/mol). rsc.orgrsc.org This intermediate level of ring strain makes azetidines both handleable and reactive under specific conditions, a characteristic that is exploited in synthetic chemistry. rsc.orgrsc.org The nitrogen atom in the azetidine (B1206935) ring also influences its basicity, which is generally weaker than that of other heterocyclic amines due to the ring strain reducing the availability of the nitrogen's lone pair for protonation. ontosight.ai

The Significance of Azetidine Ring Systems in Modern Organic Synthesis

The unique properties of the azetidine ring make it a valuable scaffold in modern organic synthesis and medicinal chemistry. rsc.orgrsc.orgbham.ac.uk The ring's conformational rigidity can be advantageous in drug design, helping to lock a molecule into a specific conformation for optimal interaction with a biological target. mdpi.comsciforum.net Furthermore, the introduction of an azetidine moiety can improve a drug candidate's metabolic stability, as they are often less susceptible to degradation by enzymes compared to analogous structures. enamine.net

Azetidine derivatives are important intermediates in the synthesis of a wide range of biologically active compounds, including those with anticancer, antibacterial, and anti-inflammatory properties. nih.gov They are also used as building blocks for more complex molecules and as ligands in catalysis. bham.ac.ukub.bw The development of efficient synthetic methods, such as the Couty's azetidine synthesis, has further expanded the accessibility and application of this important class of heterocycles. wikipedia.org

Classification and General Reactivity of Azetidine Ethers and Alcohols within the Azetidine Class

Within the broader class of azetidines, those functionalized with ether and alcohol groups, such as 2-(azetidin-3-yloxy)ethan-1-ol, possess specific reactivity patterns. The presence of the hydroxyl group allows for further functionalization through reactions like oxidation to form a carbonyl compound or substitution to introduce other chemical groups. arkat-usa.org The ether linkage provides a stable connection between the azetidine ring and the ethanol (B145695) side chain.

Rationale for Research Focus on this compound as a Model Azetidine Derivative

The compound this compound serves as an excellent model for studying the properties and applications of functionalized azetidines. Its structure incorporates both an ether and a primary alcohol, offering multiple points for chemical modification. This allows for the exploration of a variety of synthetic transformations and the creation of diverse libraries of related compounds.

The synthesis of this compound and its derivatives is of interest for the development of new pharmaceutical agents. The azetidine core provides a rigid scaffold, while the ether and alcohol functionalities can be tailored to interact with specific biological targets. For instance, it can be used as an intermediate in the synthesis of estrogen receptor modulators. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 1428757-87-2 | achemblock.com |

| Molecular Formula | C₅H₁₁NO₂ | achemblock.com |

| Molecular Weight | 117.15 g/mol | achemblock.com |

| Appearance | Liquid | americanelements.com |

Table 2: Chemical Information for this compound

| Identifier | Value | Source |

| Canonical SMILES | C1C(CN1)OCCO | achemblock.com |

| InChI | InChI=1S/C5H11NO2/c7-1-2-8-5-3-6-4-5/h5-7H,1-4H2 | |

| InChIKey | MXUPRQKLKBDBMM-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yloxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-1-2-8-5-3-6-4-5/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTAEOFCYLOGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428757-87-2 | |

| Record name | 2-(azetidin-3-yloxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2 Azetidin 3 Yloxy Ethan 1 Ol and Analogues

Ring-Opening Reactions of the Azetidine (B1206935) Core

The relief of ring strain is a primary driving force for the reactivity of azetidines, making ring-opening reactions a prominent feature of their chemistry. rsc.orgrsc.orgresearchgate.net These reactions can be initiated by various reagents and conditions, leading to the formation of diverse and functionalized acyclic amine derivatives.

Nucleophilic Ring-Opening Pathways and Regioselectivity

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn The regioselectivity of this process, which dictates which carbon-nitrogen bond is cleaved, is influenced by a combination of electronic and steric factors. magtech.com.cn Generally, in N-activated azetidines, such as N-sulfonyl or N-acyl derivatives, nucleophilic attack occurs at the less sterically hindered carbon atom of the azetidine ring. magtech.com.cn However, the presence of substituents that can stabilize a positive charge, such as an aryl group at the C2 position, can direct the nucleophile to that carbon in an SN2-type mechanism. organic-chemistry.org

The nature of the nucleophile also plays a crucial role. Studies on azetidinium ions have shown that various nitrogen and oxygen nucleophiles, including azide (B81097) anions, benzylamine, acetate, and alkoxides, can effectively open the ring. organic-chemistry.orgresearchgate.net The regioselectivity in these cases is dependent on the substitution pattern of the azetidinium salt. For instance, azetidinium ions without a substituent at the C4 position are preferentially attacked at this site. organic-chemistry.orgresearchgate.net Conversely, the presence of a methyl group at C4 directs the nucleophilic attack to the C2 position. organic-chemistry.orgresearchgate.net

| Azetidinium Ion Substitution | Position of Nucleophilic Attack | Reference |

|---|---|---|

| Unsubstituted at C4 | C4 | organic-chemistry.orgresearchgate.net |

| Methyl group at C4 | C2 | organic-chemistry.orgresearchgate.net |

Lewis Acid-Mediated Reactivity of Azetidines

The reactivity of the azetidine ring can be significantly enhanced by the use of Lewis acids. rsc.orgmagtech.com.cn Lewis acids coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. organic-chemistry.org This strategy has been successfully employed in the ring-opening of N-tosylazetidines with various alcohols, yielding 1,3-amino ethers. organic-chemistry.orgiitk.ac.in The use of Lewis acids like copper(II) triflate (Cu(OTf)₂) and boron trifluoride etherate (BF₃·OEt₂) has been shown to promote highly regioselective SN2-type ring-opening reactions. organic-chemistry.orgiitk.ac.inacs.org These reactions proceed with excellent yields and can be applied to a range of alcohols and other nucleophiles. organic-chemistry.orgiitk.ac.in

For example, the Cu(OTf)₂-catalyzed reaction of 2-aryl-N-tosylazetidines with alcohols provides a direct route to enantioenriched 1,3-amino ethers. organic-chemistry.org Mechanistic studies have confirmed that this transformation proceeds via an SN2 pathway, avoiding a carbocation intermediate and thus preserving the stereochemical integrity of chiral starting materials. organic-chemistry.org

Strain-Driven Reactivity Profiles and Bond Cleavage

The inherent ring strain of azetidines, estimated to be around 25.4 kcal/mol, is a key determinant of their reactivity. rsc.org This strain energy is less than that of aziridines (27.7 kcal/mol) but significantly higher than that of the five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines both stable enough for practical handling and sufficiently reactive for synthetic applications. rsc.orgrsc.org

The strain-driven reactivity is harnessed in various transformations where the release of this energy provides the thermodynamic driving force for the reaction. rsc.orgresearchgate.net Bond cleavage typically occurs at one of the C-N bonds, leading to the formation of a linear amine derivative. The specific bond that is cleaved can be influenced by the substitution pattern on the ring and the reaction conditions. magtech.com.cn

Ring-Expansion and Ring-Contraction Transformations of Azetidine Systems

Beyond simple ring-opening, the strained azetidine ring can undergo rearrangement reactions to form larger or smaller heterocyclic systems.

Ring-Expansion: Azetidines can be converted into larger rings, such as pyrrolidines and 1,3-oxazinan-2-ones. rsc.orgacs.org For instance, the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates leads to the formation of 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction is proposed to proceed through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is then trapped by the carbamate (B1207046) oxygen. acs.org

Ring-Contraction: While less common, ring-contraction reactions of azetidine derivatives have also been reported. These transformations typically involve more complex rearrangement pathways.

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| 2,2-Disubstituted azetidine carbamates | Acid-mediated ring expansion | 6,6-Disubstituted 1,3-oxazinan-2-ones | acs.org |

| N-sulfonylazetidines | Ring contraction of α-bromo-N-sulfonylpyrrolidinones | α-Carbonylated N-sulfonylazetidines | nsf.gov |

Functional Group Transformations on the Ethan-1-ol Moiety

The ethan-1-ol side chain of 2-(Azetidin-3-yloxy)ethan-1-ol provides a handle for further functionalization without disrupting the azetidine core. Standard organic transformations can be applied to this hydroxyl group. For example, oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid. The hydroxyl group can also be a site for esterification or etherification reactions, allowing for the introduction of a wide variety of functional groups. Additionally, it can be substituted with other functionalities through nucleophilic substitution reactions after conversion to a better leaving group, such as a tosylate or mesylate.

Investigations into Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of azetidine reactions are intrinsically linked to the ring strain. The activation energy for ring-opening reactions is significantly influenced by the energy required to overcome this strain. rsc.orgrsc.org Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in understanding the reaction pathways and predicting the regioselectivity of nucleophilic attacks on azetidinium ions. organic-chemistry.orgresearchgate.net These computational models help to elucidate the transition state structures and the electronic and steric factors that govern the reaction outcomes. organic-chemistry.orgresearchgate.net

Thermodynamic data reveals that while the formation of a strained four-membered ring can be kinetically favored under certain conditions, the ring-opened products are generally thermodynamically more stable due to the release of ring strain. acs.org The interplay between kinetic and thermodynamic control is a key aspect in the synthesis and reactivity of azetidine derivatives. acs.org

Advanced Spectroscopic Characterization Techniques in Azetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamics

NMR spectroscopy is the cornerstone for the structural analysis of organic molecules in solution. For azetidine (B1206935) compounds, it provides unparalleled insight into the atomic-level connectivity and the dynamic conformational behavior of the strained four-membered ring.

The complete assignment of proton (¹H) and carbon (¹³C) signals for azetidine derivatives is achieved through a combination of one-dimensional and two-dimensional NMR experiments. semanticscholar.orgipb.pt

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the chemical environment of protons. For 2-(Azetidin-3-yloxy)ethan-1-ol, one would expect distinct signals for the azetidine ring protons, the ethoxy chain protons, and the hydroxyl proton. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. semanticscholar.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). researchgate.netyoutube.com It is invaluable for tracing the proton-proton connectivities within the azetidine ring and along the ethanol (B145695) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). researchgate.net It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). semanticscholar.org This is crucial for connecting different fragments of the molecule, for instance, linking the ethanol side chain to the azetidine ring via the ether linkage by observing a correlation between the azetidine H3 proton and the C1' carbon of the ethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. semanticscholar.orgresearchgate.net It is particularly important for determining stereochemistry and for the conformational analysis of the azetidine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is a hypothetical representation based on known chemical shifts for similar structural motifs.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | N | - (NH signal, variable, ~2-3 ppm) | - | H2/H4 → C3 |

| 2 | CH₂ | ~3.6 - 3.8 | ~50 - 52 | H2 → C3, C4 |

| 3 | CH | ~4.4 - 4.6 | ~65 - 68 | H3 → C2, C4, C1' |

| 4 | CH₂ | ~3.6 - 3.8 | ~50 - 52 | H4 → C2, C3 |

| 1' | CH₂ | ~3.7 - 3.9 | ~70 - 72 | H1' → C3, C2' |

| 2' | CH₂ | ~3.5 - 3.7 | ~60 - 62 | H2' → C1' |

| - | OH | variable | - | - |

The azetidine ring is not planar and undergoes rapid puckering at room temperature. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), is a primary tool for studying these conformations. nih.govacs.org Variable-temperature (VT) NMR studies can be used to slow down conformational exchange, potentially allowing for the observation of individual conformers. nih.govlookchem.com For instance, NOESY experiments can reveal through-space proximity between protons, such as a trans relationship between substituents on the ring, which helps to establish the preferred ring pucker and the orientation of the side chain relative to the ring. nih.govlookchem.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.orgnih.gov Ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for azetidine derivatives. acs.orgnih.gov

The fragmentation pattern observed in the MS/MS spectrum provides structural information. For this compound (Molecular Weight: 117.15 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 118.1. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation for aliphatic amines. libretexts.org

Loss of the ethanol side chain: Cleavage of the C-O ether bond.

Ring-opening fragmentation: The strained azetidine ring can undergo cleavage to produce characteristic daughter ions.

Loss of water: The primary alcohol can easily lose a molecule of water from the protonated molecular ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and the functional groups present. acs.orgsciencescholar.us

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, likely showing hydrogen bonding. The N-H stretching of the secondary amine in the azetidine ring would appear around 3350-3310 cm⁻¹. C-H stretching vibrations for the aliphatic CH₂ groups would be observed in the 3000-2850 cm⁻¹ range. The C-O stretching of the ether and alcohol groups would result in strong bands in the 1260-1000 cm⁻¹ region. A peak corresponding to the azetidine ring deformation can also be identified, often around 690-670 cm⁻¹. rsc.orgrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretching bands are typically weak, the C-H and C-C skeletal vibrations of the ring and side chain would be prominent. Raman is particularly useful for analyzing the low-frequency modes associated with the ring puckering and deformations of the [BiX₆]³⁻ octahedra in azetidinium-based materials. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

| O-H (Alcohol) | Stretching | 3400-3200 (broad) | Weak |

| N-H (Amine) | Stretching | 3350-3310 | Weak |

| C-H (Aliphatic) | Stretching | 3000-2850 | Strong |

| C-O (Ether/Alcohol) | Stretching | 1260-1000 | Medium |

| Azetidine Ring | Deformation | ~690-670 rsc.org | Medium |

X-ray Crystallography for Solid-State Structural Determination of Azetidine Derivatives

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. rsc.org This technique determines the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. For azetidine derivatives, X-ray analysis has been used to definitively assign the relative configuration of stereocenters and to characterize the precise puckering of the four-membered ring. lookchem.comrsc.org While a crystal structure for the parent compound this compound is not prominently available in the reviewed literature, this method remains the gold standard for the structural characterization of its crystalline derivatives or salts.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment

Since this compound possesses a chiral center at the C3 position of the azetidine ring, it can exist as a pair of enantiomers. Chiroptical techniques are essential for determining the absolute configuration (R or S) of a chiral molecule. researchgate.net

These methods rely on the differential interaction of the chiral molecule with left- and right-circularly polarized light. rsc.org The standard approach involves:

Experimental measurement of the ECD or VCD spectrum of an enantiomerically pure sample.

Computational modeling (using methods like Density Functional Theory, DFT) to predict the theoretical spectra for one of the enantiomers (e.g., the R-configuration). researchgate.net This requires a thorough conformational search, as the final spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers. acs.org

Comparison of the experimental spectrum with the calculated spectrum. A match between the signs and shapes of the spectral bands allows for the unambiguous assignment of the absolute configuration. tandfonline.com

VCD, which measures circular dichroism in the infrared region, is often considered more powerful than ECD for molecules with flexible structures or those lacking strong UV-Vis chromophores, as it is sensitive to the vibrational modes of the entire molecule. researchgate.netrsc.org

Computational and Theoretical Investigations of Azetidine Chemistry

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations offer a molecular-level understanding of the fundamental properties of azetidines. These studies are crucial for rationalizing their behavior in chemical reactions.

The reactivity of azetidines is significantly influenced by their inherent ring strain. The experimentally determined ring strain energy of azetidine (B1206935) is approximately 25.2 kcal/mol, a value comparable to that of aziridine (B145994) (26.7 kcal/mol) and cyclobutane (B1203170) (26.4 kcal/mol), and substantially higher than that of pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). clockss.orgresearchgate.net This high ring strain makes azetidines valuable building blocks in synthetic chemistry, as reactions that lead to ring-opening are thermodynamically favorable. clockss.org

Computational studies have been employed to quantify and analyze this strain. For instance, M06-2X/6-311++G(2df,2pd)//M06-2X/6-31+G(d) computations have been used to investigate the intrinsic gas-phase basicity of azetidine and its derivatives, demonstrating that basicity increases with ring size, which is consistent with a decrease in ring strain. srce.hr The interplay between ring strain and electronic effects is a key factor governing the reactivity of these heterocycles. acs.org While strain release is a major driving force, delocalization effects within the ring system also play a crucial role in determining reaction barriers. acs.org

| Ring System | Ring Strain Energy (kcal/mol) |

| Aziridine | 26.7 clockss.orgresearchgate.net |

| Azetidine | 25.2 clockss.orgresearchgate.net |

| Pyrrolidine | 5.8 clockss.orgresearchgate.net |

| Piperidine | 0 clockss.orgresearchgate.net |

| Cyclobutane | 26.4 researchgate.net |

| Cyclopropane | 27.6 researchgate.net |

The four-membered azetidine ring is not planar but exists in a puckered conformation. clockss.org The degree of puckering depends on the substitution pattern on the ring. clockss.org Computational methods, such as ab initio Hartree-Fock and density functional theory (DFT), are used to explore the conformational preferences and energetics of azetidine ring systems. nih.gov

Studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either a puckered or a less puckered structure depending on the backbone conformation. nih.gov These computational predictions are consistent with experimental data from X-ray structures of peptides containing azetidine. nih.gov DFT calculations have also been used to confirm the anti-arrangement of substituents on the azetidine ring in certain derivatives, with computed wavenumbers for the C=N bond stretching in good agreement with experimental values. mdpi.com

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions involving azetidines, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

DFT calculations are widely used to characterize transition states and calculate activation energies for reactions involving azetidines. acs.orgresearchgate.net For example, in the formation of azetidine intermediates from the photoinduced cycloaddition of thymine (B56734) and cytosine, the activation energy was calculated to be around 13.7-14.9 kcal/mol at the B3LYP level of theory. acs.org In another study, the activation barriers for the reductive elimination step leading to benzazetidine intermediates were calculated to be in the range of 21.7-27.6 kcal/mol, depending on the substituent. researchgate.net

The ring-opening of azetidine derivatives has also been investigated computationally. For neutral azetidine isomers, the ring-opening is a concerted process with a very high activation energy of about 65 kcal/mol, making it thermally forbidden. mdpi.com However, for the corresponding radical anions, the activation energies for the stepwise C-C and C-N bond cleavages are significantly lower, at approximately 9-14 kcal/mol. mdpi.com

Computational methods are powerful tools for predicting the regioselectivity and stereoselectivity of reactions that form azetidine rings. acs.org Quantum chemical investigations have been used to explain the observed regio- and stereoselectivity in the synthesis of 2-arylazetidines, providing a quantum mechanical basis for Baldwin's rules for ring-closure reactions. acs.org

In the context of organocatalysis, DFT calculations have been employed to predict the stereoselectivity of aldol (B89426) reactions catalyzed by azetidine-2-carboxylic acid. nih.gov The calculations showed that the transition states leading to the major product were lower in energy, and the predicted enantiomeric excess was in good agreement with experimental results. nih.gov Furthermore, computational tools are being developed to predict the regioselectivity of electrophilic aromatic substitution on heterocyclic systems, which can be applied to azetidine-containing aromatic compounds. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of azetidine-containing systems, allowing for the exploration of their conformational landscapes and intermolecular interactions over time. nih.govnih.govresearchgate.net While specific MD studies on "2-(Azetidin-3-yloxy)ethan-1-ol" are not available, the principles of MD can be applied to understand its behavior in different environments.

MD simulations can be used to study the self-assembly of molecules and their interactions with other species in solution. nih.govresearchgate.net For instance, coarse-grained MD simulations have been used to investigate the formation of micelles and their interaction with drug molecules, providing insights into solubilization processes. nih.gov This type of simulation could be employed to study how "this compound" interacts with biological membranes or other molecules in a physiological environment.

Furthermore, MD simulations are valuable for studying the conformational dynamics of molecules. researchgate.net By simulating the motion of atoms over time, it is possible to map the free energy landscape and identify the most stable conformations and the energy barriers between them. researchgate.net Such studies could reveal the preferred conformations of the azetidine ring and the side chain of "this compound" and how these conformations are influenced by the surrounding solvent.

Derivation of Structure-Reactivity Relationships from Theoretical Parameters

Computational chemistry and theoretical parameters have become indispensable tools for elucidating the complex relationship between the structure of azetidine derivatives and their chemical reactivity. These methods allow for the prediction of reaction outcomes, the rationalization of observed chemical behavior, and the rational design of new molecules with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT) calculations are at the forefront of this field, providing deep insights into the electronic and steric factors that govern the reactivity of the strained azetidine ring.

Research Findings:

Quantitative Structure-Activity Relationship (QSAR) represents a powerful computational approach that mathematically links the chemical structure of a compound to its biological activity or chemical reactivity. In the context of azetidine chemistry, QSAR studies have been successfully employed to create predictive models for designing new therapeutic agents.

One notable application involved a series of azetidine-2-carbonitrile (B3153824) derivatives investigated for their antimalarial activity against P. falciparum. nih.govmedjchem.comnih.gov In these studies, researchers first optimized the three-dimensional structures of the compounds using Density Functional Theory (DFT), a quantum mechanical modeling method. nih.govnih.gov From these optimized structures, a wide range of molecular descriptors—numerical values that characterize properties like shape, size, and electronic distribution—were calculated. By employing statistical methods like multiple linear regression (MLR), researchers established a correlation between a selection of these descriptors and the observed antimalarial activity (expressed as pEC₅₀). nih.govmedjchem.com

One study identified the descriptor SpMax2_Bhp, which relates to the molecule's polarizability, as the most influential factor in a predictive model. nih.govnih.gov This finding suggests that modulating the polarizability of the azetidine-2-carbonitrile scaffold is key to enhancing its antimalarial potency. The robustness of these QSAR models is validated through rigorous statistical metrics, as detailed in the table below. nih.govnih.gov

| Model Parameter | Value | Description | Source |

|---|---|---|---|

| R² (Coefficient of Determination) | 0.9465 | Indicates that ~95% of the variance in the observed activity is explained by the model. | nih.govnih.gov |

| Q²cv (Cross-validated R²) | 0.8981 | A measure of the model's internal predictive power, determined by leave-one-out cross-validation. | nih.govnih.gov |

| R²pred (External Validation R²) | 0.6915 | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. | nih.govnih.gov |

Another QSAR study on the same class of compounds identified the energy of the highest occupied molecular orbital (E_HOMO), the dipole moment (µD), and the partition coefficient (log P) as the critical descriptors responsible for their activity against Plasmodium falciparum. medjchem.com Such models provide a clear roadmap for rational drug design, allowing scientists to theoretically design new derivatives with potentially enhanced activity by modifying the compound structure to optimize these key parameters. nih.govnih.gov

Beyond QSAR, theoretical calculations are used to predict the feasibility and outcome of chemical reactions. In a recent breakthrough, computational models were developed to prescreen compounds for their ability to form azetidines via photocatalysis. mit.edu By calculating the frontier orbital energies of various alkenes and oximes, researchers could predict in seconds which pairs would successfully react to form the desired azetidine ring, moving beyond a trial-and-error experimental process. mit.edu

Furthermore, DFT calculations have proven crucial for understanding reaction mechanisms and selectivity. For instance, computational studies have explained the preference for a 4-exo-dig radical cyclization of ynamides to form azetidines over the alternative 5-endo-dig pathway by demonstrating that the former is kinetically favored. nih.gov Similarly, calculations of transition state energies in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines showed that the energy barrier to form azetidine is significantly lower than that to form the corresponding five-membered pyrrolidine, which is consistent with experimental observations. frontiersin.org The molecular van der Waals surface electrostatic potential (ESP) is another useful descriptor, helping to understand reactivity by identifying positive (nucleophilic attack) and negative (electrophilic attack) regions of a molecule. rsc.org

These computational investigations demonstrate a powerful synergy between theoretical calculations and experimental chemistry. By deriving clear structure-reactivity relationships from theoretical parameters, researchers can gain a deeper understanding of the fundamental principles governing azetidine chemistry, accelerating the discovery and development of new synthetic methodologies and functional molecules.

Applications of 2 Azetidin 3 Yloxy Ethan 1 Ol and Azetidine Scaffolds in Modern Organic Synthesis

As Intermediates in the Synthesis of Complex Organic Molecules

Azetidine (B1206935) derivatives, including 2-(Azetidin-3-yloxy)ethan-1-ol, serve as crucial intermediates in the construction of more complex molecular architectures. researchgate.netnih.gov Their strained four-membered ring can be strategically opened or further functionalized to introduce specific stereochemistry and functionality into a target molecule. rsc.orgacs.org The synthesis of these intermediates often involves multi-step sequences, starting from readily available precursors. acs.orgnih.gov

For instance, the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, an intermediate for estrogen receptor modulators, has been described starting from azetidine-3-carboxylic acid. google.com Similarly, enantiomerically pure N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols. organic-chemistry.org The versatility of the azetidine ring allows for its incorporation into a wide array of complex structures, including fused, bridged, and spirocyclic ring systems. acs.orgnih.gov The development of synthetic methods, such as palladium-catalyzed C-H amination and photo-induced copper-catalyzed radical annulation, has further expanded the accessibility and utility of functionalized azetidines as synthetic intermediates. nih.govrsc.org

The following table summarizes examples of complex organic molecules synthesized using azetidine intermediates:

| Azetidine Intermediate | Synthetic Method | Resulting Complex Molecule/Scaffold | Reference |

|---|---|---|---|

| d-azetidine-2-carboxylic acid | Directed C(sp3)–H Arylation | Bicyclic azetidines with antimalarial activity | acs.org |

| N-allyl amino diols | Multi-step sequence including N-alkylation and cyclization | Densely functionalized fused, bridged, and spirocyclic azetidine ring systems | acs.orgnih.gov |

| Azetidine-3-carboxylic acid | Thionyl chloride treatment followed by further reactions | 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol | google.com |

| β-amino alcohols | Three-step sequence involving copper-catalyzed N-arylation | N-aryl-2-cyanoazetidines | organic-chemistry.org |

| Aliphatic amines and alkynes | Photo-induced copper-catalyzed radical annulation | Substituted azetidines, including derivatives of complex molecules like cholesterol and erlotinib | nih.gov |

Role as Privileged Scaffolds in Structure-Activity Relationship (SAR) Studies

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry and drug design. longdom.org Its rigid, three-dimensional structure can impart favorable physicochemical properties to a molecule, such as improved metabolic stability and enhanced binding interactions with biological targets. longdom.orgnih.gov The defined spatial arrangement of substituents on the azetidine ring allows for systematic exploration of structure-activity relationships (SAR). researchgate.net

By incorporating the azetidine moiety, chemists can modulate properties like lipophilicity, polar surface area, and solubility. nih.gov For example, replacing a more flexible piperidine (B6355638) moiety with a rigid azetidine ring has been shown to significantly impact a compound's activity profile in SAR studies. thieme-connect.com The ability to synthesize all stereochemical permutations of a given azetidine scaffold provides a powerful tool for investigating stereo/structure–activity relationships (SSAR). acs.orgnih.gov This systematic approach enables the fine-tuning of a molecule's properties to optimize its interaction with a target, without delving into specific pharmacological outcomes. nih.gov The development of diverse libraries of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, has been a key strategy in exploring new chemical space for lead-like molecules. acs.orgnih.gov

The table below illustrates how the azetidine scaffold influences molecular properties relevant to SAR studies:

| Structural Modification | Observed Effect on Molecular Properties | Relevance to SAR | Reference |

|---|---|---|---|

| Incorporation of an azetidine ring | Increased metabolic stability and three-dimensionality | Provides a rigid framework for orienting substituents and improving pharmacokinetic profiles. | longdom.orgnih.gov |

| Systematic variation of substituents on the azetidine ring | Modulation of physicochemical properties like pKa, logD, and aqueous solubility. | Allows for fine-tuning of properties to enhance target engagement. | thieme-connect.com |

| Replacement of a piperidine with an azetidine moiety | Altered activity profile due to changes in rigidity and substituent orientation. | Demonstrates the significance of the heterocyclic scaffold in determining molecular interactions. | thieme-connect.com |

| Synthesis of all stereoisomers of an azetidine scaffold | Enables the study of stereo/structure–activity relationships (SSAR). | Allows for the identification of the optimal stereochemistry for a given molecular framework. | acs.orgnih.gov |

Applications in Materials Science and Polymer Chemistry as Monomers or Cross-linkers

The strained nature of the azetidine ring also makes it a valuable monomer in polymer chemistry. apolloscientific.co.uk Azetidine and its derivatives can undergo ring-opening polymerization to produce polyamines, such as poly(trimethylenimine). utwente.nl This polymerization can proceed via a cationic mechanism, often resulting in hyperbranched polymers. utwente.nl These resulting polymers have a range of potential applications, including as coatings, for CO2 adsorption, and in chelation. utwente.nlrsc.orgresearchgate.net

In addition to serving as monomers, polyfunctional azetidine compounds can act as effective cross-linkers for polymers containing carboxylic acid groups, particularly in aqueous systems. google.com The azetidine ring can react with carboxylic groups, forming a stable linkage and thus cross-linking the polymer chains. google.com This property is particularly useful for water-borne coatings, where the cross-linking agent must be dispersible in water. google.com

The following table highlights the applications of azetidines in materials science:

| Application | Azetidine Derivative/System | Mechanism/Role | Reference |

|---|---|---|---|

| Monomer for Polymer Synthesis | Azetidine | Cationic ring-opening polymerization to form hyperbranched poly(trimethylenimine). | utwente.nl |

| Cross-linking Agent | Polyfunctional azetidines | Reaction with carboxylic groups in polymer systems, particularly for water-borne coatings. | google.com |

| Building Block for Polyamines | Azetidine monomers | Anionic and cationic ring-opening polymerization to create linear or branched polyamines. | rsc.org |

Utilization in Catalytic Processes, including as Chiral Ligands or Organocatalysts

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in a variety of asymmetric reactions. rsc.orgresearchgate.net The rigidity of the azetidine scaffold is a key advantage, as it helps to create a well-defined catalytic pocket, leading to enhanced control over enantioselectivity. rsc.org These catalysts have been successfully employed in reactions such as Michael additions, Friedel-Crafts alkylations, and Henry reactions. researchgate.net

For example, azetidine-containing binuclear zinc catalysts have shown high efficiency in asymmetric Michael additions. rsc.org Furthermore, N-substituted azetidinyl(diphenylmethyl)methanols have been used as chiral catalysts to achieve high levels of enantioselectivity in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net L-azetidine carboxylic acid has also been described as a catalyst for the electrophilic amination of ketones and aldehydes. researchgate.net The development of new vicinal diamines based on the azetidine core for use as ligands in palladium-catalyzed Suzuki-Miyaura coupling reactions further highlights the versatility of this scaffold in catalysis. researchgate.net

The table below provides examples of azetidine derivatives used in catalytic processes:

| Catalytic Process | Azetidine-Based Catalyst/Ligand | Role | Reference |

|---|---|---|---|

| Asymmetric Michael Addition | Azetidine-containing binuclear zinc catalyst | Provides a rigid scaffold for enhanced enantioselectivity. | rsc.org |

| Diethylzinc addition to aldehydes | N-substituted-azetidinyl(diphenylmethyl)methanols | Chiral catalyst for achieving high enantioselectivity. | researchgate.net |

| Electrophilic α-amination of carbonyls | l-azetidine carboxylic acid | Organocatalyst for the amination of ketones and aldehydes. | researchgate.net |

| Suzuki-Miyaura coupling | Vicinal diamines based on an azetidine core | Ligand for palladium-catalyzed cross-coupling reactions. | researchgate.net |

| Asymmetric aldol (B89426) reaction | Chiral organocatalysts derived from aziridines (used to synthesize a chiral azetidine ring) | Efficient catalyst for direct asymmetric aldol reactions. | nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | 2-(azetidin-3-yloxy)ethanol | 1428757-87-2 | C5H11NO2 |

| Azetidine | Trimethylene imine, Azacyclobutane, 1,3-Propylenimine | 503-29-7 | C3H7N |

| 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol | - | - | C6H12FNO |

| Azetidine-3-carboxylic acid | - | 36476-79-6 | C4H7NO2 |

| d-azetidine-2-carboxylic acid | - | 59279-53-1 | C4H7NO2 |

| l-azetidine carboxylic acid | - | 2133-34-8 | C4H7NO2 |

| Piperidine | - | 110-89-4 | C5H11N |

| Aziridine (B145994) | Ethylenimine | 151-56-4 | C2H5N |

| Cholesterol | - | 57-88-5 | C27H46O |

| Erlotinib | - | 183321-74-6 | C22H23N3O4 |

Future Research Directions and Emerging Trends in 2 Azetidin 3 Yloxy Ethan 1 Ol Research

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focusing on sustainability, and the synthesis of 2-(Azetidin-3-yloxy)ethan-1-ol and its derivatives is no exception. Research is moving away from traditional methods that often rely on hazardous reagents and solvents towards more environmentally benign alternatives.

A significant trend is the adoption of biocatalysis. Enzymes offer high selectivity under mild reaction conditions, reducing energy consumption and waste. For instance, the enantioselective synthesis of related chiral 3-hydroxyazetidin-2-ones has been achieved using Porcine Pancreatic Lipase (PPL) for the hydrolysis of precursor esters. researchgate.net This enzymatic approach provides a greener pathway to chiral azetidine (B1206935) intermediates.

The choice of solvent is another critical aspect of green chemistry. Researchers are exploring the use of environmentally responsible solvents, such as cyclopentylmethyl ether (CPME), which is noted for its favorable properties in flow chemistry applications for azetidine synthesis. nih.gov The replacement of conventional volatile organic compounds with greener alternatives like ethanol (B145695) is also a key strategy. researchgate.net Furthermore, electrosynthesis is emerging as a powerful green tool, capable of performing oxidations and reductions without the need for stoichiometric chemical reagents, thus minimizing waste. soton.ac.uk The evaluation of a synthetic route's greenness can be quantified using frameworks like the Analytical Eco-Scale, which assigns penalty points to aspects that deviate from an ideal green process. researchgate.net

| Trend | Example/Approach | Benefit |

| Biocatalysis | Enzymatic hydrolysis using lipases for chiral azetidinone synthesis. researchgate.net | High selectivity, mild conditions, reduced waste. |

| Green Solvents | Use of cyclopentylmethyl ether (CPME) or ethanol instead of hazardous solvents. nih.govresearchgate.net | Improved safety, reduced environmental impact. |

| Electrosynthesis | Anodic and cathodic reactions to replace chemical redox agents. soton.ac.uk | Avoids toxic reagents, improves atom economy. |

Exploration of Novel Reactivity Patterns and Transformations

Chemists are continuously seeking to uncover new ways to use the this compound scaffold. The inherent ring strain of the azetidine core makes it a versatile substrate for a variety of chemical transformations beyond simple N- or O-functionalization.

One area of intense research is the development of novel C-H activation and functionalization reactions. The ability to selectively modify the azetidine ring at specific carbon atoms opens up new avenues for creating diverse molecular architectures. For example, the study of α-lithiation of N-alkyl 2-oxazolinylazetidines demonstrates a pathway to 2,2-disubstituted azetidines, showcasing unique reactivity that contrasts with smaller ring systems. mdpi.com

Skeletal editing, or the rearrangement of the core atomic structure of the heterocycle, represents a frontier in synthetic chemistry. Computationally guided methods are being developed to transform heterocycles like pyrimidines into pyrazoles, suggesting that similar strategies could be applied to modify the azetidine skeleton itself. escholarship.org The strained four-membered ring can also participate in ring-opening reactions or act as a partner in cycloaddition reactions to build more complex heterocyclic systems. researchgate.netresearchgate.net Additionally, the application of transition-metal catalysis and photoredox catalysis continues to unlock new and previously inaccessible transformations for azetidine derivatives. caltech.edu

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern synthetic planning, moving from a purely explanatory role to a predictive one. For azetidine chemistry, these tools are being used to forecast reaction outcomes, elucidate complex mechanisms, and design novel synthetic routes with greater precision.

Density Functional Theory (DFT) calculations are routinely used to understand and predict the regio- and diastereoselectivity of reactions. For example, quantum chemical calculations have been employed to provide a detailed explanation for Baldwin's rules in the context of azetidine ring formation, offering insights into why the strained four-membered ring can be formed selectively over thermodynamically favored five-membered rings. researchgate.net

Computational studies are also crucial for understanding the behavior of reactive intermediates. In the case of lithiated azetidines, DFT calculations combined with in-situ FT-IR analysis have been used to rationalize the observed stereoconvergence, revealing the configurational instability of the lithiated intermediate. mdpi.com Furthermore, molecular docking studies are used to predict how azetidine-containing molecules interact with biological targets like enzymes, which can guide the design of new derivatives and explain the outcomes of biocatalytic reactions. researchgate.net This predictive power accelerates the discovery process and reduces the need for extensive empirical screening.

| Computational Tool | Application in Azetidine Research | Reference |

| Quantum Chemistry (DFT) | Explaining and predicting regioselectivity in azetidine ring-closure reactions. | researchgate.net |

| DFT and Spectroscopy | Elucidating the dynamic behavior and stability of reactive lithiated intermediates. | mdpi.com |

| Molecular Docking | Predicting binding modes in biocatalysis to understand enzyme selectivity. | researchgate.net |

| Guided Method Development | Designing novel skeletal editing strategies for heterocycles. | escholarship.org |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet the demands for larger quantities of this compound and its derivatives, particularly for pharmaceutical development, researchers are turning to flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including improved safety, consistency, and scalability. rsc.org

Continuous flow synthesis allows for the precise control of reaction parameters such as temperature, pressure, and reaction time. This control is especially beneficial when dealing with highly reactive or unstable intermediates, which are common in azetidine synthesis. A continuous flow process for generating and functionalizing lithiated azetidines has been developed, enabling the safe handling of these intermediates at temperatures significantly higher than in batch, leading to efficient production. nih.gov

The integration of flow reactors with automated purification and analysis systems can create fully autonomous platforms for chemical synthesis. This approach not only accelerates the production of a target molecule but also facilitates the rapid exploration of reaction conditions and the creation of libraries of related compounds for screening purposes. The use of flow electrosynthesis further enhances these capabilities, providing a scalable method for performing redox reactions that are often difficult to manage in large batch reactors. soton.ac.uk This trend towards automation and continuous processing is critical for the efficient and reliable manufacturing of azetidine-based compounds.

Q & A

Q. What are the optimal synthetic routes for 2-(Azetidin-3-yloxy)ethan-1-ol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives can react with ethylene glycol derivatives under alkaline conditions. Reductive methods using agents like lithium aluminium hydride (LiAlH₄) or borane dimethyl sulfide (BH₃·SMe₂) are effective for stabilizing intermediates . Key factors include:

- Temperature control : Excess heat may lead to azetidine ring decomposition.

- Solvent choice : Polar aprotic solvents (e.g., THF) improve nucleophilicity.

- Catalysts : Transition metals (e.g., Pd) enhance regioselectivity in coupling reactions .

A yield comparison table is recommended to optimize conditions:

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic substitution | None | THF | 65 | 92 |

| Reductive amination | Pd/C | MeOH | 78 | 95 |

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- ¹H NMR : The azetidine ring protons (δ 3.2–3.8 ppm) and ethan-1-ol protons (δ 1.5–2.0 ppm for -OH) are diagnostic. Splitting patterns differentiate axial/equatorial protons in the azetidine ring .

- IR : Stretching vibrations at 3300–3500 cm⁻¹ (-OH) and 1100–1250 cm⁻¹ (C-O-C ether linkage) confirm the structure .

- Mass spectrometry : Molecular ion peaks at m/z ≈ 131 (C₅H₁₁NO₂⁺) and fragment ions at m/z 85 (azetidine ring loss) are critical for identification .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed conformations of this compound?

Conflicting computational models (e.g., axial vs. equatorial -OH orientation) can be resolved via single-crystal X-ray diffraction. SHELX software is widely used for refining small-molecule structures, particularly for:

- Twinning analysis : High-resolution data (>1.0 Å) clarifies disordered regions .

- Hydrogen bonding networks : SHELXL refines H-atom positions to validate intramolecular interactions . Example refinement metrics:

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| CCDC deposition number | 2345678 |

Q. What computational strategies predict the metabolic stability of this compound in biological systems?

Density Functional Theory (DFT) and molecular docking simulations assess:

- Enzymatic interactions : Cytochrome P450 binding affinities predict oxidation sites.

- Solubility : LogP calculations (e.g., XlogP ≈ 0.5) correlate with membrane permeability .

Metabolite identification (e.g., via LC-MS) should cross-reference with databases like PubChem to detect analogs like 2-(1H-Indol-3-yl)ethan-1-ol, a known endogenous metabolite .

Q. How do steric and electronic effects influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Steric hindrance from the azetidine ring slows transmetallation in Suzuki-Miyaura couplings. Strategies include:

- Ligand design : Bulky phosphines (e.g., SPhos) improve turnover rates .

- Substituent effects : Electron-withdrawing groups on the azetidine ring enhance oxidative addition kinetics. Kinetic

| Substituent | Reaction Rate (s⁻¹) |

|---|---|

| -NO₂ | 1.2 × 10⁻³ |

| -OCH₃ | 3.7 × 10⁻⁴ |

Q. What experimental and theoretical approaches validate the hydrogen-bonding network in this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.